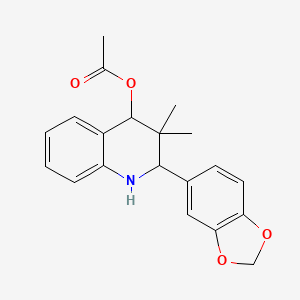![molecular formula C35H25N3OS2 B11082874 1-(10H-phenothiazin-10-yl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11082874.png)
1-(10H-phenothiazin-10-yl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a phenothiazine core linked to a triphenylimidazole moiety via a thioether bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common approach includes:
Formation of the Phenothiazine Core: Starting with phenothiazine, various functional groups are introduced through electrophilic aromatic substitution reactions.
Synthesis of Triphenylimidazole: This involves the condensation of benzil with ammonium acetate and aniline derivatives under acidic conditions.
Thioether Linkage Formation: The phenothiazine derivative and triphenylimidazole are linked via a thioether bond using thiolating agents such as thiourea or sodium hydrosulfide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenothiazine core can intercalate with DNA, disrupting its function, while the triphenylimidazole moiety can interact with proteins, inhibiting their activity. These interactions lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine Derivatives: Chlorpromazine, promethazine.
Imidazole Derivatives: Metronidazole, ketoconazole.
Comparison: 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to its combined phenothiazine and triphenylimidazole structure, which imparts distinct photophysical and biological properties. Unlike simple phenothiazine or imidazole derivatives, this compound exhibits enhanced fluorescence and potential for dual-targeting in therapeutic applications.
Eigenschaften
Molekularformel |
C35H25N3OS2 |
|---|---|
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
1-phenothiazin-10-yl-2-(1,4,5-triphenylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C35H25N3OS2/c39-32(38-28-20-10-12-22-30(28)41-31-23-13-11-21-29(31)38)24-40-35-36-33(25-14-4-1-5-15-25)34(26-16-6-2-7-17-26)37(35)27-18-8-3-9-19-27/h1-23H,24H2 |
InChI-Schlüssel |
DBULHOQUUDBKFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082802.png)
![3-amino-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11082806.png)
![ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11082811.png)
![12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11082819.png)
![ethyl 4-{[(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11082823.png)
![2-{[5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11082826.png)

![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082834.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11082838.png)
![3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11082846.png)
![1-(Ethylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11082852.png)
![N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11082854.png)
![Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11082863.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B11082869.png)
